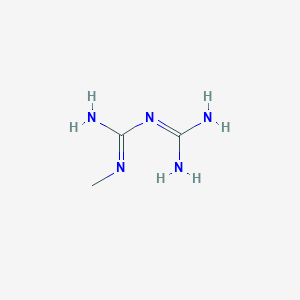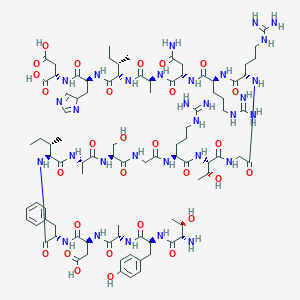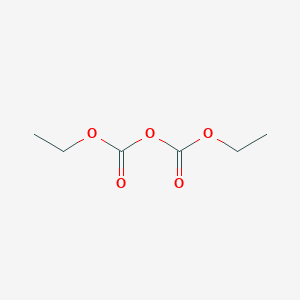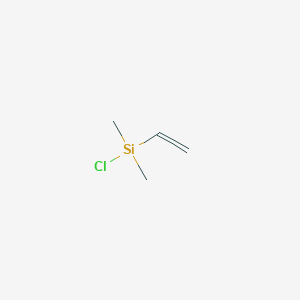
Chloro(dimethyl)vinylsilane
Descripción general
Descripción
Chloro(dimethyl)vinylsilane (Dimethylvinylchlorosilane, Vinyldimethylchlorosilane, C4H9ClSi) is an organosilicon compound . It participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane .
Synthesis Analysis
Chloro(dimethyl)vinylsilane participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane . It undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts . It can also be synthesized from tetramethyldivinyldisiloxane with aluminum (III) chloride in n-heptane at 70°C for 5 hours .Molecular Structure Analysis
The molecular formula of Chloro(dimethyl)vinylsilane is C4H9ClSi . Its molecular weight is 120.65 .Chemical Reactions Analysis
Chloro(dimethyl)vinylsilane undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts .Physical And Chemical Properties Analysis
Chloro(dimethyl)vinylsilane is a clear light beige to amber liquid . Its boiling point is 82-83°C, and its density is 0.874 g/mL at 25°C . The refractive index n20/D is 1.414 (lit.) .Aplicaciones Científicas De Investigación
Polymer Synthesis
Chlorodimethylvinylsilane is extensively used in the synthesis of silicon-containing polymers . These polymers exhibit unique properties such as thermal stability, chemical resistance, and electrical insulation, making them suitable for high-performance applications in aerospace, electronics, and automotive industries.
Silaheterocycle Production
This compound plays a crucial role in the production of silaheterocycles , which are silicon-containing cyclic compounds. Silaheterocycles are studied for their potential use in pharmaceuticals and as intermediates in organic synthesis due to their enhanced stability and novel reactivity compared to their carbon analogs.
Chelating Ligand Development
Chlorodimethylvinylsilane serves as a precursor for creating new chelating ligands . These ligands can bind to metal ions, forming complexes that are pivotal in catalysis, metal extraction, and as agents in MRI contrast media.
Hydrosilylation Reactions
It is a key component for regioselective hydrosilylation of unsymmetric alkynes . Hydrosilylation is a fundamental reaction in organosilicon chemistry, leading to the formation of vinylsilanes, which are valuable intermediates for further chemical transformations.
Directing Group Introducing Agent
Chlorodimethylvinylsilane is utilized as a directing group introducing agent in synthetic chemistry . It directs the addition of nucleophiles to specific sites in molecules, enhancing the precision of chemical synthesis and enabling the creation of complex molecular architectures.
Surface Modification
Due to its reactive vinyl group, Chlorodimethylvinylsilane is employed for surface modification of various materials . It can be used to alter the surface properties of glass, metals, and polymers, improving adhesion, hydrophobicity, and resistance to corrosion.
Nanotechnology
In nanotechnology, Chlorodimethylvinylsilane is investigated for its potential to functionalize nanoparticles . The functionalization process imparts desired chemical functionalities to the nanoparticles, which can be tailored for specific applications like drug delivery, imaging, and sensors.
Chemical Vapor Deposition (CVD)
Lastly, Chlorodimethylvinylsilane finds application in chemical vapor deposition processes . It is used as a precursor for depositing thin films of silicon-containing compounds on substrates, which is a critical step in the fabrication of semiconductor devices.
Mecanismo De Acción
Target of Action
Chlorodimethylvinylsilane, also known as Chloro(dimethyl)vinylsilane, is an organosilicon compound It’s known to be used in the preparation of silicon-containing polymers, silaheterocycles, and new chelating ligands .
Mode of Action
It’s known to participate in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane . It undergoes [2+4] cycloaddition reaction with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts .
Biochemical Pathways
It’s known to be used in the synthesis of silicon-containing polymers, silaheterocycles, and new chelating ligands . These products could potentially influence various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 82-83 °c . It’s also known to react with water , which could potentially affect its bioavailability and pharmacokinetics.
Action Environment
Chlorodimethylvinylsilane is sensitive to moisture and reacts rapidly with water . This suggests that environmental factors such as humidity could influence its action, efficacy, and stability. It’s typically stored under inert gas in a cool place, in a tightly closed container in a dry and well-ventilated place .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
chloro-ethenyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCTSITJJJDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042378 | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, chloroethenyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethylvinylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chlorodimethylvinylsilane | |
CAS RN |
1719-58-0 | |
| Record name | Chloroethenyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloroethenyldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(dimethyl)vinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORO(DIMETHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



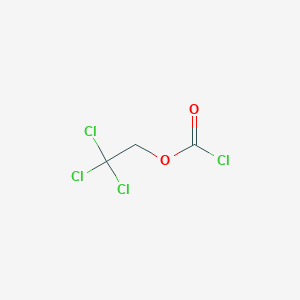
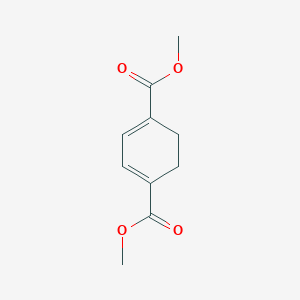
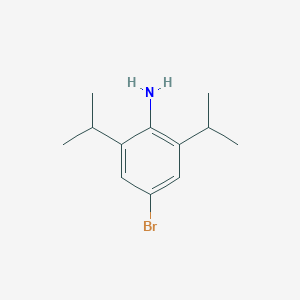
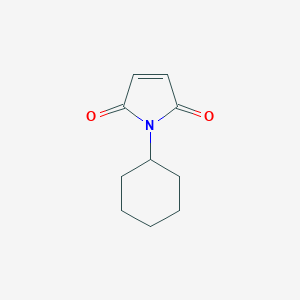
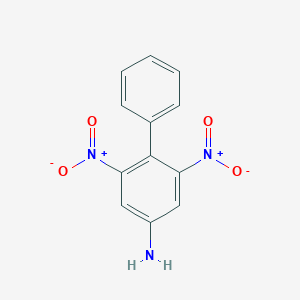
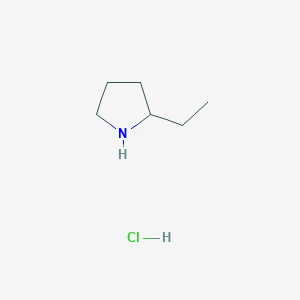
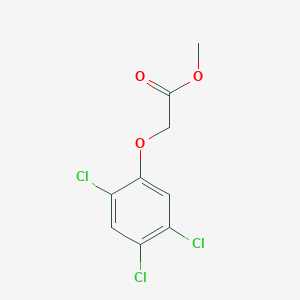
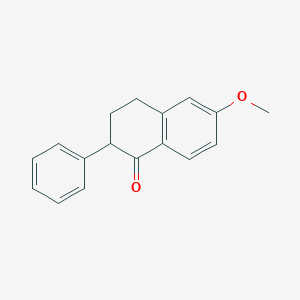

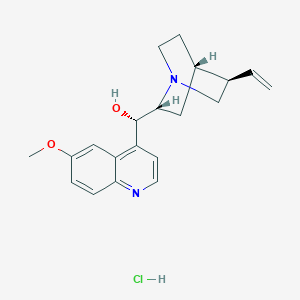
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
